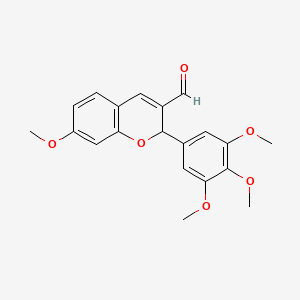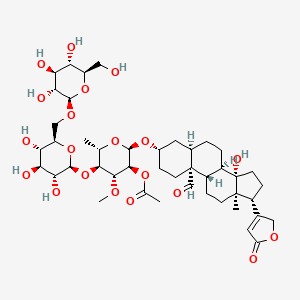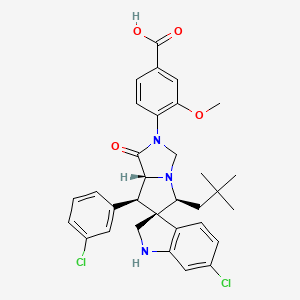![molecular formula C68H70Br4N4O4S4 B12381730 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorenyl, thienyl, and dioxinyl moieties, making it an interesting subject for research in materials science and organic chemistry.
Métodos De Preparación
The synthesis of 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene involves multiple steps, starting with the preparation of key intermediates such as 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene . The synthetic route typically includes bromination, coupling reactions, and cyclization steps under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atoms in the fluorenyl moiety can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It can be used in studies related to molecular interactions and biological pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorenyl and thienyl moieties can participate in π-π interactions, while the dioxinyl and tetrazatricyclo moieties can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity, making it useful in various applications.
Comparación Con Compuestos Similares
Similar compounds include:
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: A precursor in the synthesis of the target compound.
2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: Another related compound with similar structural features.
The uniqueness of 2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene lies in its combination of multiple functional groups, which imparts distinct electronic and structural properties.
Propiedades
Fórmula molecular |
C68H70Br4N4O4S4 |
|---|---|
Peso molecular |
1455.2 g/mol |
Nombre IUPAC |
2,8-bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C68H70Br4N4O4S4/c69-33-17-5-1-13-29-67(30-14-2-6-18-34-70)49-23-11-9-21-45(49)47-27-25-43(41-51(47)67)63-59-61(79-39-37-77-59)65(81-63)53-55-57(75-83-73-55)54(58-56(53)74-84-76-58)66-62-60(78-38-40-80-62)64(82-66)44-26-28-48-46-22-10-12-24-50(46)68(52(48)42-44,31-15-3-7-19-35-71)32-16-4-8-20-36-72/h9-12,21-28,41-42H,1-8,13-20,29-40H2 |
Clave InChI |
XMPUHNVRGCGMRL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(SC(=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4(CCCCCCBr)CCCCCCBr)C6=C7C(=C(C8=NSN=C68)C9=C1C(=C(S9)C2=CC3=C(C=C2)C2=CC=CC=C2C3(CCCCCCBr)CCCCCCBr)OCCO1)N=S=N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)







![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)




